(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)
17alpha-Ethinyl estradiol, also known as ethinylestradiol or estinyl, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 17alpha-ethinyl estradiol is considered to be a steroid lipid molecule. 17alpha-Ethinyl estradiol is a drug which is used for treatment of moderate to severe vasomotor symptoms associated with the menopause, female hypogonadism, prostatic carcinoma-palliative therapy of advanced disease, breast cancer, as an oral contraceptive, and as emergency contraceptive. 17alpha-Ethinyl estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 17alpha-Ethinyl estradiol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-ethinyl estradiol is primarily located in the membrane (predicted from logP) and cytoplasm. 17alpha-Ethinyl estradiol participates in a number of enzymatic reactions. In particular, 17alpha-ethinyl estradiol can be biosynthesized from 17beta-estradiol and estradiol. 17alpha-Ethinyl estradiol can also be converted into 17alpha-ethynylestradiol 3-sulfate. 17alpha-Ethinyl estradiol is a potentially toxic compound.
Ethinyl estradiol is an Estrogen. The mechanism of action of ethinyl estradiol is as an Estrogen Receptor Agonist.
17alpha-Ethinyl estradiol, also known as ethinylestradiol or estinyl, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 17alpha-ethinyl estradiol is considered to be a steroid lipid molecule. 17alpha-Ethinyl estradiol is a drug which is used for treatment of moderate to severe vasomotor symptoms associated with the menopause, female hypogonadism, prostatic carcinoma-palliative therapy of advanced disease, breast cancer, as an oral contraceptive, and as emergency contraceptive. 17alpha-Ethinyl estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 17alpha-Ethinyl estradiol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-ethinyl estradiol is primarily located in the membrane (predicted from logP) and cytoplasm. 17alpha-Ethinyl estradiol participates in a number of enzymatic reactions. In particular, 17alpha-ethinyl estradiol can be biosynthesized from 17beta-estradiol and estradiol. 17alpha-Ethinyl estradiol can also be converted into 17alpha-ethynylestradiol 3-sulfate. 17alpha-Ethinyl estradiol is a potentially toxic compound.
Ethinyl estradiol is an Estrogen. The mechanism of action of ethinyl estradiol is as an Estrogen Receptor Agonist.
Brand Name:
Vulcanchem
CAS No.:
57-63-6
VCID:
VC0527518
InChI:
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1
SMILES:
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C20H24O2
Molecular Weight:
296.4 g/mol
(13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
CAS No.: 57-63-6
Inhibitors
VCID: VC0527518
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 57-63-6 |
---|---|
Product Name | (13S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Molecular Formula | C20H24O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | (13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1 |
Standard InChIKey | BFPYWIDHMRZLRN-SLHNCBLASA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance | Solid powder |
Colorform | Fine, white to creamy white crystalline powde |
Melting Point | 288 to 295 °F (NTP, 1992) 142-144 183.0 °C 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C 183°C |
Physical Description | Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive. Solid |
Description | Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04) 17alpha-Ethinyl estradiol, also known as ethinylestradiol or estinyl, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 17alpha-ethinyl estradiol is considered to be a steroid lipid molecule. 17alpha-Ethinyl estradiol is a drug which is used for treatment of moderate to severe vasomotor symptoms associated with the menopause, female hypogonadism, prostatic carcinoma-palliative therapy of advanced disease, breast cancer, as an oral contraceptive, and as emergency contraceptive. 17alpha-Ethinyl estradiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 17alpha-Ethinyl estradiol has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-ethinyl estradiol is primarily located in the membrane (predicted from logP) and cytoplasm. 17alpha-Ethinyl estradiol participates in a number of enzymatic reactions. In particular, 17alpha-ethinyl estradiol can be biosynthesized from 17beta-estradiol and estradiol. 17alpha-Ethinyl estradiol can also be converted into 17alpha-ethynylestradiol 3-sulfate. 17alpha-Ethinyl estradiol is a potentially toxic compound. Ethinyl estradiol is an Estrogen. The mechanism of action of ethinyl estradiol is as an Estrogen Receptor Agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) 11.3 mg/L (at 27 °C) 3.81e-05 M Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides. Soluble in solutions of sodium hydroxide or potassium hydroxide In double-distilled water, 4.83 mg/L In water, 11.3 mg/L at 27 °C 0.0113 mg/mL at 27 °C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)- Estinyl Estradiol, Ethinyl Estradiol, Ethynyl Ethinyl Estradiol Ethinyl Estradiol Hemihydrate Ethinyl Estradiol, (8 alpha)-Isomer Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer Ethinyl Estradiol, (9 beta,17 alpha)-Isomer Ethinyl Oestradiol Effik Ethinyl-Oestradiol Effik Ethinylestradiol Jenapharm Ethinyloestradiol Ethynyl Estradiol Hemihydrate, Ethinyl Estradiol Jenapharm, Ethinylestradiol Lynoral Microfollin Microfollin Forte Progynon C |
Vapor Pressure | 1.95X10-9 mm Hg at 25 °C (est) |
Reference | 1: Shiga T, Nakamura TJ, Komine C, Goto Y, Mizoguchi Y, Yoshida M, Kondo Y, 2: Archer DF, Thomas MA, Conard J, Merkatz RB, Creasy GW, Roberts K, Plagianos M, 3: Lobo Abascal P, Luzar-Stiffler V, Giljanovic S, Howard B, Weiss H, Trussell J. 4: Waellnitz K, Duijkers I, Klipping C, Rautenberg T, Rohde B, Zurth C. A 5: Patel G, King A, Dutta S, Korb S, Wade JR, Foulds P, Sumeray M. Evaluation of 6: Johnson SA, Painter MS, Javurek AB, Ellersieck MR, Wiedmeyer CE, Thyfault JP, 7: Simone J, Bogue EA, Bhatti DL, Day LE, Farr NA, Grossman AM, Holmes PV. 8: Kendziorski JA, Belcher SM. Effects of whole life exposure to Bisphenol A or 9: Winkler J, Goldammer M, Ludwig M, Rohde B, Zurth C. Pharmacokinetic drug-drug 10: Jourabchi N, Rhee SM, Lazarus GS. Pre-menstrual flares of pyoderma 11: Moini A, Ahmadi F, Jahangiri N, Ahmadi J, Akhoond MR. A randomized controlled 12: Mhao NS, Al-Hilli AS, Hadi NR, Jamil DA, Al-Aubaidy HA. A comparative study 13: Bhattacharya SM, Jha A, DasMukhopadhyay L. Comparison of two contraceptive 14: Volkova K, Reyhanian Caspillo N, Porseryd T, Hallgren S, Dinnetz P, Olsén H, 15: Kriszt R, Winkler Z, Polyák Á, Kuti D, Molnár C, Hrabovszky E, Kalló I, Szőke 16: Kroll R, Ackerman R, Feldman R, Howard B, Weiss H, Hsieh J, Ricciotti N. 17: Grandi G, Napolitano A, Xholli A, Tirelli A, Di Carlo C, Cagnacci A. Effect 18: Al-Jefout M, Nawaiseh N. Continuous Norethisterone Acetate versus Cyclical 19: Ma X, Zhang C, Deng J, Song Y, Li Q, Guo Y, Li C. Simultaneous Degradation of 20: Beltz AM, Hampson E, Berenbaum SA. Oral contraceptives and cognition: A role |
PubChem Compound | 24707 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume